molecular formula C16H21ClN2O3 B7929385 (S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7929385
M. Wt: 324.80 g/mol
InChI Key: PQAQBTSRUNSGID-AWEZNQCLSA-N
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Description

(S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group, a chloroacetylated ethylamine side chain, and a stereogenic center at the pyrrolidine C3 position. This compound is structurally designed to leverage the pyrrolidine scaffold’s conformational rigidity, which is often exploited in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

benzyl (3S)-3-[(2-chloroacetyl)-ethylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-2-19(15(20)10-17)14-8-9-18(11-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAQBTSRUNSGID-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolidine core followed by the introduction of the chloroacetyl and ethyl amino groups. The final step includes the esterification with benzyl alcohol to yield the target compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine and thiazole structures can display effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

MicroorganismActivity Level
Staphylococcus aureusGood to moderate
Escherichia coliModerate
Pseudomonas aeruginosaModerate to high

These findings suggest that modifications to the pyrrolidine structure can enhance antimicrobial efficacy, which may apply to this compound as well .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Similar compounds have demonstrated cytotoxic effects in various cancer cell lines. For example, compounds with structural similarities were tested against A-431 and Jurkat cells, showing significant inhibition of cell proliferation.

Cell LineIC50 (µM)
A-431<10
Jurkat<10

This indicates that this compound could potentially exhibit similar anticancer activity, warranting further investigation into its mechanisms of action and efficacy .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be linked to the modulation of specific cellular pathways involved in apoptosis and cell cycle regulation. The presence of the chloroacetyl group is thought to play a critical role in enhancing its reactivity and interaction with biological targets.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticonvulsant Activity : Compounds derived from similar structures have shown promise in anticonvulsant assays, suggesting a potential neuroprotective role.
  • Antifungal Activity : While some derivatives have demonstrated antifungal properties, others have been less effective, indicating variability based on structural modifications.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily explored for its potential therapeutic applications due to its structural complexity and the presence of multiple functional groups that can interact with biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to (S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Compound NameActivityReference
Pyrrolidine Derivative AInduces apoptosis in breast cancer cells
Pyrrolidine Derivative BInhibits proliferation in colon cancer

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Research indicates that similar compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

StudyFindings
Study on Ethylamino DerivativesShowed reduced neuronal death in models of neurodegeneration

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing various bioactive molecules.

Synthesis Pathways

Several synthetic routes have been developed to produce this compound effectively:

  • Chloroacetylation of Pyrrolidine : The initial step involves the chloroacetylation of pyrrolidine derivatives.
  • Formation of Benzyl Ester : Subsequent esterification with benzyl alcohol enhances the compound's solubility and bioavailability.

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent.

Target Interaction

Studies have demonstrated that this compound can interact with specific receptors and enzymes, influencing various biological pathways:

Biological TargetInteraction TypeEffect
Enzyme XInhibitionReduced metabolic activity
Receptor YAgonismEnhanced signaling pathway

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents on the pyrrolidine/piperidine core, acyl groups, and amino side chains. Below is a comparative analysis:

Compound Name Key Structural Differences CAS Number Molecular Formula Potential Implications Reference
(S)-3-[(2-Chloro-acetyl)-cyclopropyl -amino]-piperidine-1-carboxylic acid benzyl ester Cyclopropylamine substituent; piperidine core 54981-19-0 C₁₈H₂₃ClN₂O₃ Increased steric hindrance; altered pharmacokinetics due to piperidine’s larger ring
(S)-3-(2-Amino-acetylamino )-pyrrolidine-1-carboxylic acid benzyl ester Amino-acetyl group instead of chloro-acetyl 676341-80-3 C₁₄H₁₉N₃O₃ Enhanced hydrogen-bonding capacity; reduced electrophilicity
(S)-3-[((S)-2-Amino-3-methyl-butyryl )-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Branched hydrophobic side chain (methyl-butyryl) 1353960-74-3 C₁₉H₂₇N₃O₃ Improved lipophilicity; potential for membrane penetration
3-(2-Amino-ethoxymethyl )-pyrrolidine-1-carboxylic acid benzyl ester Ethoxymethyl spacer instead of chloro-acetyl N/A N/A Increased solubility due to ether oxygen; reduced reactivity
(S)-3-[((S)-2-Amino-propionyl)-isopropyl -amino]-pyrrolidine-1-carboxylic acid benzyl ester Isopropyl group on amine N/A N/A Greater steric bulk; potential for selective target interaction

Key Observations:

Core Modifications :

  • Substitution of pyrrolidine with piperidine (as in ) increases ring size, altering conformational flexibility and possibly binding affinity to biological targets .
  • Ethoxymethyl -modified analogues () prioritize solubility over reactivity, making them suitable for aqueous formulations .

Acyl Group Variations: Replacement of the chloro-acetyl group with amino-acetyl () eliminates electrophilicity, favoring non-covalent interactions (e.g., hydrogen bonding) in drug-receptor complexes .

Amino Substituent Effects: Cyclopropyl () and isopropyl () groups introduce steric hindrance, which may reduce off-target interactions but also limit metabolic stability . Ethyl vs.

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